molecular formula C32H57N3O15P2 B1238155 [(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate CAS No. 64199-87-7

[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate

Cat. No.: B1238155
CAS No.: 64199-87-7
M. Wt: 785.8 g/mol
InChI Key: WWGKCQXRHMAGOV-IFVHJWRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate, also known as cytidine diphosphate didecanoin, is a compound that plays a significant role in biochemical processes. It is a type of CDP-diacylglycerol, which is involved in the synthesis of phosphatidylinositol and other phospholipids. These compounds are crucial for cell membrane structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate involves the reaction of cytidine triphosphate (CTP) with didecanoin. This reaction is typically catalyzed by the enzyme CDP-diacylglycerol synthase. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the enzyme’s activity. The reaction can be represented as follows:

[ \text{CTP} + \text{Didecanoin} \rightarrow \text{this compound} + \text{Pyrophosphate} ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme and substrates are mixed under controlled conditions. The product is then purified using chromatographic techniques to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate has various applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of phospholipids and other complex molecules.

    Biology: It plays a role in cell membrane synthesis and function, making it a valuable tool in cell biology studies.

    Medicine: It is studied for its potential therapeutic applications, particularly in the treatment of diseases related to cell membrane dysfunction.

    Industry: It is used in the production of specialized lipids and other biochemical products.

Mechanism of Action

[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate exerts its effects by participating in the biosynthesis of phospholipids. The compound acts as a donor of the diacylglycerol moiety, which is then incorporated into phosphatidylinositol and other phospholipids. This process is catalyzed by enzymes such as CDP-diacylglycerol synthase and phosphatidylinositol synthase. The molecular targets include various enzymes and pathways involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cdp-diglyceride: Another CDP-diacylglycerol involved in phospholipid synthesis.

    Cdp-choline: Involved in the synthesis of phosphatidylcholine.

    Cdp-ethanolamine: Involved in the synthesis of phosphatidylethanolamine.

Uniqueness

[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate is unique due to its specific fatty acid composition, which influences its biochemical properties and functions. Unlike other CDP-diacylglycerols, this compound contains decanoic acid, which may affect its interaction with enzymes and other molecules in the cell.

Properties

CAS No.

64199-87-7

Molecular Formula

C32H57N3O15P2

Molecular Weight

785.8 g/mol

IUPAC Name

[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate

InChI

InChI=1S/C32H57N3O15P2/c1-3-5-7-9-11-13-15-17-26(36)46-22-23(47-27(37)18-16-14-12-10-8-6-4-2)21-24(49-52(44,45)50-51(41,42)43)30-28(38)29(39)31(48-30)35-20-19-25(33)34-32(35)40/h19-20,23-24,28-31,38-39H,3-18,21-22H2,1-2H3,(H,44,45)(H2,33,34,40)(H2,41,42,43)/t23?,24-,28+,29-,30?,31-/m1/s1

InChI Key

WWGKCQXRHMAGOV-IFVHJWRPSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OCC(C[C@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC

SMILES

CCCCCCCCCC(=O)OCC(CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCC(CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC

Synonyms

CDP-didecanoin
cytidine diphosphate-didecanoin

Origin of Product

United States

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